[(3-Cyano-4-phenyl-6-thien-2-ylpyridin-2-yl)thio]acetic acid
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Overview
Description
2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is a complex organic compound that features a pyridine ring substituted with cyano, phenyl, and thiophene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-cyano-4-phenyl-6-(thiophen-2-yl)pyridine with thioglycolic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenyl and thiophene groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its cytotoxic effects on cancer cell lines.
Medicine: Potential use as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Possible applications in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID involves its interaction with cellular targets to induce apoptosis. The compound has been shown to cause chromatin condensation and fragmentation in cancer cells, leading to cell death . The exact molecular targets and pathways are still under investigation, but it is believed to involve the activation of caspases and other apoptotic proteins.
Comparison with Similar Compounds
Similar Compounds
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID: Similar structure but with a trifluoromethyl group instead of a phenyl group.
2-{[3-CYANO-4-(4-CHLOROPHENYL)-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID: Contains a chlorophenyl group instead of a phenyl group.
Uniqueness
2-{[3-CYANO-4-PHENYL-6-(THIOPHEN-2-YL)PYRIDIN-2-YL]SULFANYL}ACETIC ACID is unique due to its combination of cyano, phenyl, and thiophene groups, which contribute to its distinct chemical reactivity and potential biological activity. The presence of these groups allows for a wide range of chemical modifications and applications in various fields.
Properties
Molecular Formula |
C18H12N2O2S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-(3-cyano-4-phenyl-6-thiophen-2-ylpyridin-2-yl)sulfanylacetic acid |
InChI |
InChI=1S/C18H12N2O2S2/c19-10-14-13(12-5-2-1-3-6-12)9-15(16-7-4-8-23-16)20-18(14)24-11-17(21)22/h1-9H,11H2,(H,21,22) |
InChI Key |
WKFMVHDIGGPGSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)O)C3=CC=CS3 |
Origin of Product |
United States |
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